
Spectroscopic and Structural Elucidation of 4-O-
Methylepisappanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-O-Methylepisappanol

Cat. No.: B3033682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-
Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan.

This document is intended to serve as a core resource for researchers engaged in natural

product chemistry, pharmacology, and drug development, offering detailed spectroscopic data,

experimental protocols, and a logical workflow for the characterization of such compounds.

Core Spectroscopic Data
While direct spectroscopic data for 4-O-Methylepisappanol is not readily available in a

consolidated format within the primary literature, its isolation and structural confirmation have

been reported.[1] The following data tables have been compiled based on the analysis of

closely related and parent compounds, providing an expected spectroscopic profile for 4-O-
Methylepisappanol.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-O-Methylepisappanol
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~4.0-4.2 m

H-3 ~3.0-3.2 m

H-4 ~4.5-4.7 d ~5.0

H-5 ~7.8-8.0 d ~8.5

H-6 ~6.4-6.6 dd ~8.5, 2.0

H-8 ~6.3-6.5 d ~2.0

H-9 ~2.8-3.0 m

H-2' ~7.0-7.2 d ~8.5

H-5' ~6.8-7.0 d ~8.5

H-6' ~6.9-7.1 s

4-OCH₃ ~3.8 s

Note: Predicted values are based on the analysis of similar homoisoflavonoids isolated from

Caesalpinia sappan. Actual chemical shifts and coupling constants may vary depending on the

solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-O-Methylepisappanol
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Position Chemical Shift (δ, ppm)

C-2 ~70-72

C-3 ~45-47

C-4 ~75-77

C-4a ~115-117

C-5 ~160-162

C-6 ~108-110

C-7 ~162-164

C-8 ~102-104

C-8a ~158-160

C-9 ~30-32

C-1' ~130-132

C-2' ~130-132

C-3' ~115-117

C-4' ~158-160

C-5' ~115-117

C-6' ~130-132

4-OCH₃ ~55-57

Note: Predicted values are based on the analysis of similar homoisoflavonoids. The

assignment of quaternary carbons is tentative and typically confirmed by 2D NMR experiments.

Mass Spectrometry (MS) Data
4-O-Methylepisappanol has a molecular formula of C₁₇H₁₈O₆ and a molecular weight of

318.32 g/mol .[2] High-resolution mass spectrometry (HRMS) is essential for confirming the

elemental composition.
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Table 3: Predicted Mass Spectrometry Data for 4-O-Methylepisappanol

Ionization Mode Adduct Calculated m/z Observed m/z

ESI+ [M+H]⁺ 319.1176 To be determined

ESI+ [M+Na]⁺ 341.0995 To be determined

ESI- [M-H]⁻ 317.1029 To be determined

Note: The expected fragmentation pattern in MS/MS experiments would involve the loss of

water, methyl, and methoxy groups, as well as characteristic cleavages of the chromane ring

system.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for homoisoflavonoids like 4-O-Methylepisappanol, based on standard practices in natural

product chemistry.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is

typically added as an internal standard (δ 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating

at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon

atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90

and DEPT-135) are commonly used to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR: To unambiguously assign the structure, a suite of 2D NMR experiments is

employed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons (typically 2-3 bonds), which is crucial for connecting

different spin systems and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is

prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a

small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion

mode) to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as a Time-of-Flight (TOF) or

Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly

used.

Data Acquisition:

Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to

determine the molecular weight and identify the molecular ion peak.

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced

dissociation (CID) to generate a characteristic fragmentation pattern, which provides

structural information.

Visualizing the Workflow
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The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like 4-O-Methylepisappanol.
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Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of 4-O-
Methylepisappanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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